6-Iodo-1-indanone

Vue d'ensemble

Description

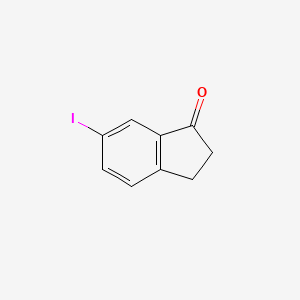

6-Iodo-1-indanone is an organic compound with the molecular formula C9H7IO. It is characterized by the presence of an iodine atom attached to the indanone structure. This compound appears as a colorless crystal or white crystalline powder and is known for its special fragrance. It is soluble in most organic solvents, such as ethanol and carbon disulfide, and has a melting point of approximately 164°C .

Applications De Recherche Scientifique

Medicinal Chemistry

6-Iodo-1-indanone and its derivatives have shown significant potential as bioactive compounds. Their applications in medicinal chemistry include:

- Antiviral Activity : Research has demonstrated that derivatives of 1-indanones exhibit antiviral properties against various viruses. For instance, thiosemicarbazone derivatives of 5,6-dimethoxy-1-indanone have been identified as potent non-nucleoside polymerase inhibitors against Bovine Viral Diarrhea Virus (BVDV) . Additionally, compounds derived from indanones have been explored for their ability to inhibit enteroviruses, which are responsible for diseases such as hand, foot, and mouth disease .

- Anticancer Properties : Several studies have highlighted the anticancer potential of 1-indanone derivatives. For example, compounds exhibiting activity against cancer cell lines have been synthesized and evaluated for their efficacy in inhibiting tumor growth . The structural modifications in the indanone framework can enhance their biological activity, making them promising candidates for further development.

- Neuroprotective Effects : There is growing interest in the neuroprotective effects of 1-indanones. Some studies indicate that certain derivatives may inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology .

Agricultural Applications

The insecticidal properties of this compound derivatives have been investigated, showing effectiveness against various pests:

- Insecticides : Research has demonstrated that certain substituted 1-indanones possess insecticidal activity. For instance, a study on 4-substituted 1-indanyl derivatives revealed significant insecticidal properties against common agricultural pests . This makes them suitable candidates for developing eco-friendly pesticides.

Material Science

The unique structural characteristics of this compound make it a valuable compound in material science:

- Fluorescent Probes : Some derivatives of this compound have been explored as potential imaging probes for detecting amyloid plaques in Alzheimer’s disease. These compounds can selectively stain pathological features in brain tissues, aiding in the diagnosis and research of neurodegenerative diseases .

Data Tables

Case Studies

Case Study 1: Antiviral Activity Against BVDV

A study identified the thiosemicarbazone derivative of 5,6-dimethoxy-1-indanone as a potent inhibitor of BVDV polymerase. This compound was developed through rational drug design and demonstrated significant antiviral activity with low cytotoxicity, indicating its potential as a therapeutic agent against viral infections.

Case Study 2: Insecticidal Efficacy

Research conducted on various substituted indanones showed promising results in controlling pest populations in agricultural settings. The study highlighted the effectiveness of these compounds compared to traditional pesticides, emphasizing their potential for sustainable agriculture.

Mécanisme D'action

Target of Action

1-indanone derivatives, which include 6-iodo-1-indanone, have been widely used in medicine, agriculture, and natural product synthesis . They have shown a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .

Mode of Action

It’s known that 1-indanones, including this compound, have versatile reactivity, which makes them useful in various organic transformations . They can undergo numerous reactions, including the Nazarov reaction, which involves α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .

Biochemical Pathways

1-indanones and their derivatives have been found to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It’s known that the compound has a molecular weight of 25806 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , which suggests that certain environmental conditions are necessary for maintaining its stability.

Analyse Biochimique

Cellular Effects

Studies on related compounds, such as 1-Indanone, have shown that they can have significant effects on cellular processes . For instance, 1-Indanone has been shown to retard cyst development in a mouse model of autosomal dominant polycystic kidney disease by stabilizing tubulin and down-regulating anterograde transport of cilia

Molecular Mechanism

Studies on related compounds suggest that indanones can interact with various biomolecules and influence gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1-indanone typically involves the reaction of benzothiophene with an iodine compound. The specific synthesis process can be adjusted and optimized according to actual needs . One common method includes the intramolecular Friedel-Crafts cyclization reaction of 3-arylpropionic acids or chlorides . This method can be performed using various non-conventional techniques such as microwaves, high-intensity ultrasound, and a Q-tube™ reactor .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Iodo-1-indanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of an atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of this compound.

Comparaison Avec Des Composés Similaires

Indane-1,3-dione: This compound is structurally similar to 6-Iodo-1-indanone and is used in various applications, including biosensing, bioactivity, and bioimaging.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where iodine’s reactivity is advantageous.

Activité Biologique

6-Iodo-1-indanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₇IO

- Molar Mass : Approximately 258.06 g/mol

- Melting Point : 164 °C

- Boiling Point : Approximately 314 °C

The presence of an iodine atom at the 6-position of the indanone structure enhances its reactivity and biological potential. The compound is characterized by a fused benzene and cyclopentanone ring, making it a versatile building block in organic synthesis and pharmaceutical research.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Cholinesterase Inhibition : Studies have shown that this compound can inhibit cholinesterases, which are crucial for neurotransmitter breakdown. This activity is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease .

- Amyloid Beta Inhibition : Compounds derived from this compound have demonstrated the ability to inhibit amyloid beta self-assembly, suggesting potential in preventing or treating Alzheimer's disease by modulating amyloid plaque formation .

- Anticancer Properties : There is evidence supporting the anticancer activity of this compound and its derivatives. These compounds have shown promise in inhibiting cancer cell proliferation in various studies, indicating their potential as therapeutic agents against multiple cancer types .

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

- Cholinergic Pathways : By inhibiting cholinesterases, the compound increases the levels of acetylcholine, enhancing cholinergic transmission which is beneficial in cognitive disorders .

- Amyloid Pathway Modulation : The inhibition of amyloid beta aggregation suggests that the compound may interfere with the pathways leading to plaque formation, a hallmark of Alzheimer's pathology .

- Anticancer Mechanisms : The precise mechanisms through which this compound exerts its anticancer effects are still under investigation but are believed to involve apoptosis induction and cell cycle arrest in cancer cells .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several studies have explored the efficacy of this compound:

- Cholinesterase Inhibition Study : A study reported that derivatives of this compound exhibited IC50 values as low as 14.8 nM against acetylcholinesterase (AChE), highlighting their potency as cholinesterase inhibitors .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that compounds derived from this compound significantly inhibited cell proliferation, suggesting their potential as anticancer agents .

- Neuroprotective Effects : Research indicated that treatment with this compound derivatives could protect neuronal cells from amyloid beta-induced toxicity, further supporting its role in neuroprotection .

Propriétés

IUPAC Name |

6-iodo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMZMDUWHIFAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661190 | |

| Record name | 6-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-40-4 | |

| Record name | 6-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.